Cas no 2241130-15-2 (3-[Amino(4-chlorophenyl)methyl]benzonitrile)

3-[Amino(4-chlorophenyl)methyl]benzonitrile is a versatile organic intermediate characterized by its benzonitrile core and substituted amino-methyl functional group. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (amino) groups enhances its reactivity, making it valuable in pharmaceutical and agrochemical synthesis. Its structural features allow for further functionalization, enabling applications in the development of bioactive compounds. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. High purity grades are available to meet stringent research and industrial requirements. Its utility in cross-coupling reactions and as a building block for heterocyclic frameworks underscores its importance in fine chemical synthesis.
3-[Amino(4-chlorophenyl)methyl]benzonitrile structure
2241130-15-2 structure
Product name:3-[Amino(4-chlorophenyl)methyl]benzonitrile
CAS No:2241130-15-2
MF:C14H11ClN2
Molecular Weight:242.703541994095
CID:5993749
PubChem ID:67055375

3-[Amino(4-chlorophenyl)methyl]benzonitrile 化学的及び物理的性質

名前と識別子

    • 2241130-15-2
    • SCHEMBL1528612
    • 3-[AMINO(4-CHLOROPHENYL)METHYL]BENZONITRILE
    • EN300-6481340
    • 3-[Amino(4-chlorophenyl)methyl]benzonitrile
    • インチ: 1S/C14H11ClN2/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8,14H,17H2
    • InChIKey: RXUQGMOINNYNCP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC=C(C#N)C=1)N

計算された属性

  • 精确分子量: 242.0610761g/mol
  • 同位素质量: 242.0610761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • XLogP3: 2.8

3-[Amino(4-chlorophenyl)methyl]benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6481340-0.05g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
0.05g
$888.0 2025-03-15
Enamine
EN300-6481340-0.5g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
0.5g
$1014.0 2025-03-15
Enamine
EN300-6481340-2.5g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
2.5g
$2071.0 2025-03-15
Enamine
EN300-6481340-0.1g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
0.1g
$930.0 2025-03-15
Enamine
EN300-6481340-1.0g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
1.0g
$1057.0 2025-03-15
Enamine
EN300-6481340-10.0g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
10.0g
$4545.0 2025-03-15
Enamine
EN300-6481340-0.25g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
0.25g
$972.0 2025-03-15
Enamine
EN300-6481340-5.0g
3-[amino(4-chlorophenyl)methyl]benzonitrile
2241130-15-2 95.0%
5.0g
$3065.0 2025-03-15

3-[Amino(4-chlorophenyl)methyl]benzonitrile 関連文献

3-[Amino(4-chlorophenyl)methyl]benzonitrileに関する追加情報

3-[Amino(4-chlorophenyl)methyl]benzonitrile: A Comprehensive Overview of CAS No. 2241130-15-2

3-[Amino(4-chlorophenyl)methyl]benzonitrile (CAS No. 2241130-15-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-[Amino(4-chlorophenyl)methyl]benzonitrile.

The molecular formula of 3-[Amino(4-chlorophenyl)methyl]benzonitrile is C13H11ClN2, and its molecular weight is 238.70 g/mol. The compound features a benzene ring substituted with a cyano group at the 3-position and an amino-substituted 4-chlorobenzyl group. This structural arrangement imparts unique chemical and physical properties to the molecule, making it a valuable candidate for various scientific investigations.

The synthesis of 3-[Amino(4-chlorophenyl)methyl]benzonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-cyanobenzaldehyde with 4-chloroaniline in the presence of a reducing agent such as sodium borohydride. This approach yields high purity and yield, making it suitable for large-scale production. Another method involves the use of palladium-catalyzed coupling reactions, which offer enhanced selectivity and efficiency.

In terms of physical properties, 3-[Amino(4-chlorophenyl)methyl]benzonitrile is a solid at room temperature with a melting point ranging from 105°C to 107°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various biological assays and pharmaceutical formulations.

The biological activity of 3-[Amino(4-chlorophenyl)methyl]benzonitrile has been the subject of extensive research. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, recent studies have demonstrated that 3-[Amino(4-chlorophenyl)methyl]benzonitrile can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent.

In the context of cancer research, 3-[Amino(4-chlorophenyl)methyl]benzonitrile has been found to exhibit selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Mechanistic studies have revealed that this compound can induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Beyond its direct biological effects, 3-[Amino(4-chlorophenyl)methyl]benzonitrile has also been explored as a lead compound for drug discovery. Researchers have used this molecule as a scaffold to develop more potent and selective analogs with improved pharmacological profiles. For example, modifications to the amino group or the chloro substituent have led to compounds with enhanced potency and reduced toxicity.

The safety profile of 3-[Amino(4-chlorophenyl)methyl]benzonitrile is an important consideration for its potential therapeutic applications. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In conclusion, 3-[Amino(4-chlorophenyl)methyl]benzonitrile (CAS No. 2241130-15-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its potent biological activities, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to optimize its properties and explore new avenues for its use in treating various diseases.

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